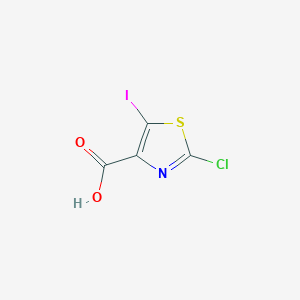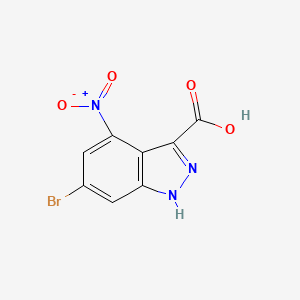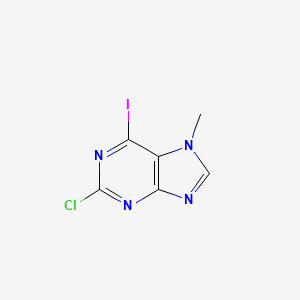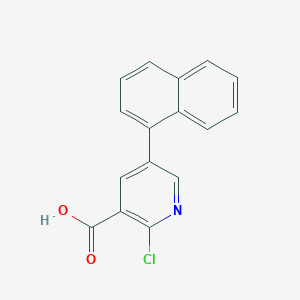
2-Chloro-5-iodothiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-iodothiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C4HClINO2S and a molecular weight of 289.48 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a thiazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodothiazole-4-carboxylic acid typically involves the halogenation of thiazole derivatives. One common method includes the reaction of 2-chlorothiazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position. The carboxylic acid group can be introduced through subsequent carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and carboxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-iodothiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
2-Chloro-5-iodothiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-iodothiazole-4-carboxylic acid is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorothiazole-4-carboxylic acid
- 5-Iodothiazole-4-carboxylic acid
- 2-Bromo-5-iodothiazole-4-carboxylic acid
Comparison
2-Chloro-5-iodothiazole-4-carboxylic acid is unique due to the presence of both chlorine and iodine atoms on the thiazole ring, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C4HClINO2S |
|---|---|
Poids moléculaire |
289.48 g/mol |
Nom IUPAC |
2-chloro-5-iodo-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4HClINO2S/c5-4-7-1(3(8)9)2(6)10-4/h(H,8,9) |
Clé InChI |
XTXPIFCFHHLQTJ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(SC(=N1)Cl)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)



![3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11838051.png)


![5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11838077.png)




